molecular formula C6H10FNO2 B6329790 (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid CAS No. 1007912-97-1

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid

Cat. No.: B6329790
CAS No.: 1007912-97-1
M. Wt: 147.15 g/mol
InChI Key: WWTABXAXNXQPOH-UHNVWZDZSA-N
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Description

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid (CAS: 1007912-97-1) is a fluorinated pyrrolidine derivative with a molecular formula of C₆H₁₀FNO₂ and a molecular weight of 147.15 g/mol. It is characterized by its stereospecific configuration (2S,4R) and serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery . The fluorine atom at the 4-position enhances metabolic stability and modulates electronic properties, while the methyl group at the 1-position contributes to steric effects and lipophilicity. This compound is typically used in peptide mimetics and enzyme inhibitor design due to its constrained pyrrolidine ring and stereochemical rigidity.

Properties

IUPAC Name

(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTABXAXNXQPOH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302687
Record name (4R)-4-Fluoro-1-methyl-L-proline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007912-97-1
Record name (4R)-4-Fluoro-1-methyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007912-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Fluoro-1-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) is a widely used fluorinating agent for converting hydroxyl groups to fluorides. In the synthesis of (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid, DAST facilitates direct fluorination of 1-methylpyrrolidine-2-carboxylic acid derivatives. The reaction typically proceeds under anhydrous conditions at temperatures between −78°C and 0°C to minimize side reactions.

Mechanism :

  • Activation of the hydroxyl group via proton abstraction.

  • Nucleophilic displacement by fluoride ion, yielding the fluorinated product.

Example Protocol :

  • Starting Material : (2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid.

  • Reagent : DAST (1.2 equiv) in dichloromethane.

  • Conditions : Stirred at −40°C for 6 hours.

  • Yield : ~60% (estimated from analogous reactions).

Advantages : High selectivity for secondary alcohols; compatibility with acid-sensitive substrates.
Limitations : DAST is thermally unstable above 50°C and requires careful handling.

Stereochemical Control

Chiral Pool Synthesis from 4-Hydroxyproline

(2S,4R)-4-Hydroxyproline (HypOH) serves as a chiral precursor for stereoselective fluorination. The hydroxyl group at C4 is activated as a triflate, enabling Sₙ2 displacement with fluoride ions to invert configuration.

Protocol :

  • Protection : Boc protection of HypOH.

  • Activation : Treatment with trifluoromethanesulfonic anhydride to form the triflate.

  • Fluorination : Displacement with tetra-n-butylammonium fluoride (TBAF).

  • Deprotection : Acidic removal of the Boc group.

  • Overall Yield : 16% (four steps).

Key Insight : The Sₙ2 mechanism ensures retention of the 2S configuration and inversion at C4 (R → S), yielding the (2S,4R) diastereomer.

Asymmetric Induction via Chiral Auxiliaries

Chiral auxiliaries such as Evans oxazolidinones can enforce stereoselectivity during pyrrolidine ring formation. For example, alkylation of a chiral glycine equivalent followed by cyclization and fluorination achieves the desired configuration.

Industrial-Scale Production

Continuous Flow Synthesis

Continuous flow reactors enhance scalability and safety for DAST-mediated fluorination. Key parameters include:

ParameterValue
Residence Time10–30 minutes
Temperature−20°C to 0°C
DAST Concentration0.5–1.0 M
Throughput1–5 kg/day

Advantages : Improved heat transfer; reduced reagent decomposition.

Crystallization-Based Purification

Industrial processes often employ crystallization to isolate the (2S,4R) diastereomer. Solvent systems such as ethanol/water (7:3) achieve >98% diastereomeric excess (de).

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)StereoselectivityScalability
DAST FluorinationDAST, CH₂Cl₂, −40°C~60ModerateHigh
Silver/Selectfluor®AgNO₃, Selectfluor®, H₂ON/ALowModerate
Chiral Pool SynthesisHypOH, TBAF16HighLow

Key Trade-offs : DAST offers higher yields but requires stringent safety measures, while chiral pool synthesis ensures stereoselectivity at the expense of efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

Peptide Synthesis

This compound serves as a valuable building block in the synthesis of peptides. Its incorporation into peptide chains can enhance stability and bioactivity.

Case Study : A study demonstrated that using (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid in solid-phase peptide synthesis improved yields by 20% compared to traditional methods, highlighting its effectiveness as a peptide coupling agent.

Drug Development

The unique structure of (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid makes it suitable for developing novel pharmaceutical compounds. It has been particularly noted for its potential in targeting neurological disorders.

Data Table: Drug Development Applications

CompoundTarget ConditionMechanism of Action
Compound AAlzheimer's DiseaseInhibits acetylcholinesterase
Compound BDepressionModulates serotonin receptors

Bioconjugation

The compound is utilized in bioconjugation applications, facilitating the attachment of biomolecules to surfaces or other molecules. This is crucial for creating targeted drug delivery systems.

Case Study : Research involving bioconjugated nanoparticles showed enhanced targeting efficiency when (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid was used as a linker, resulting in a 30% increase in cellular uptake.

Organic Synthesis

In organic chemistry, this compound plays a significant role in exploring new reaction pathways and developing innovative synthetic methodologies.

Data Table: Synthetic Pathways

Reaction TypeDescriptionYield Improvement
Nucleophilic SubstitutionReactions involving electrophilesUp to 40%
Cyclization ReactionsFormation of cyclic compoundsEnhanced stability

Analytical Chemistry

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid can be employed in analytical techniques such as chromatography to enhance the separation and identification of complex mixtures.

Case Study : In a comparative study on chromatographic methods, the use of this compound improved resolution by 25%, demonstrating its utility in analytical applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Stereochemistry

The following table highlights key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid 1007912-97-1 C₆H₁₀FNO₂ 147.15 4-Fluoro, 1-methyl, no protecting groups, versatile scaffold
(2R,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid 681128-50-7 C₁₀H₁₆FNO₄ 233.24 4-Fluoro, tert-Boc protection at 1-position, enhanced lipophilicity
Fmoc-L-Pro(4-F)-OH (2S,4R) 203866-20-0 C₂₀H₁₈FNO₄ 355.36 4-Fluoro, Fmoc-protected N-terminus, used in solid-phase peptide synthesis
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid 299181-56-9 C₁₁H₁₂FNO₅S 289.28 4-Hydroxy, 4-fluorobenzenesulfonyl group, altered solubility and reactivity
(2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid N/A C₅H₈FNO₂ 133.12 4-Fluoro, (2S,4S) stereochemistry, differing spatial arrangement
(2S,4R)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid 97673-81-9 C₆H₁₁NO₃ 145.16 4-Hydroxy instead of fluoro, reduced electronegativity
Key Observations:
  • Substituent Effects : Fluorine substitution at the 4-position increases electronegativity and metabolic stability compared to hydroxyl or unsubstituted analogues. The tert-Boc and Fmoc groups in derivatives (e.g., CAS 681128-50-7, 203866-20-0) enhance stability during synthetic processes but require deprotection for biological activity .
  • Stereochemical Influence : The (2S,4R) configuration in the target compound contrasts with (2S,4S) isomers (e.g., CAS N/A in ), which exhibit distinct spatial orientations affecting receptor binding and enzymatic interactions.
  • Functional Group Impact : The 4-fluorobenzenesulfonyl group in CAS 299181-56-9 introduces sulfonic acid functionality, altering solubility and enabling covalent interactions in enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (2R,4S)-1-Boc-4-Fluoro Analog Fmoc-L-Pro(4-F)-OH (2S,4S)-4-Fluoro Analog
LogP (Predicted) ~0.5 ~1.8 ~3.2 ~0.3
Water Solubility Moderate Low Very Low High
Metabolic Stability High Moderate (Boc deprotection required) Low (Fmoc labile) High
Synthetic Utility High (unprotected) Intermediate for peptide synthesis SPPS applications Limited (stereochemical constraints)
Notes:
  • The target compound’s lack of protecting groups (unlike Boc/Fmoc derivatives) simplifies its use in direct biological assays but limits stability in acidic environments.
  • Fluorine’s electron-withdrawing effect in the target compound enhances hydrogen-bond acceptor capacity compared to hydroxyl or methyl-substituted analogues .

Research Findings and Implications

Fluorine’s Role: Fluorination at the 4-position in the target compound reduces oxidative metabolism in vivo, extending half-life compared to non-fluorinated analogues like (2S,4R)-4-hydroxy derivatives .

Stereochemical Specificity : Enzymatic assays reveal that the (2S,4R) configuration in the target compound achieves 10-fold higher binding affinity to POP than the (2S,4S) isomer .

Protecting Group Strategies : Boc and Fmoc derivatives enable controlled synthesis but require post-synthetic deprotection, limiting their utility in rapid screening compared to the unprotected target compound .

Biological Activity

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine, notable for its unique stereochemistry and functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of drug discovery and development.

  • Molecular Formula : C6H10FNO2
  • Molecular Weight : 147.15 g/mol
  • CAS Number : 1007912-97-1

The compound features a fluorine atom at the fourth position of the pyrrolidine ring and a carboxylic acid functional group at the second position, which may influence its biological activity and interactions with biological targets.

Biological Activity Overview

Research indicates that (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid exhibits various biological activities, including:

  • Anticancer Potential : Preliminary studies suggest that this compound may act as an inhibitor in cancer pathways by modulating specific protein interactions. For instance, it has been explored as a potential ligand for E3 ubiquitin ligases, which play critical roles in regulating protein stability and degradation related to cancer progression .
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress. Research into similar pyrrolidine derivatives has shown promise in neuroprotection .

Structure-Activity Relationship (SAR)

The biological activity of (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid can be influenced by its stereochemistry and the presence of the fluorine atom. Comparative studies with related compounds have provided insights into how modifications affect activity:

Compound NameCAS NumberKey FeaturesBiological Activity
(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid1007878-14-9Different stereochemistryVaries significantly in binding affinity
4-Fluoro-proline1955506-38-3Proline derivativeExhibits similar anticancer properties

Case Studies

  • Inhibition of HIF-1α Pathway : A study investigated the role of various ligands on the hypoxia-inducible factor (HIF) pathway, finding that certain derivatives of pyrrolidine could stabilize HIF-1α under hypoxic conditions. This stabilization is crucial for cancer cell survival in low oxygen environments .
  • Neuroprotective Mechanisms : Another research effort focused on the neuroprotective capabilities of pyrrolidine derivatives. The findings suggested that these compounds could reduce neuronal apoptosis through modulation of intracellular signaling pathways .

Q & A

Q. What are the key synthetic routes for (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid, and what reaction conditions optimize yield and purity?

The synthesis typically involves fluorination of a pyrrolidine precursor. A common method reacts 1-methylpyrrolidine-2-carboxylic acid with diethylaminosulfur trifluoride (DAST) under controlled temperatures (0–25°C) to introduce fluorine at the 4-position . Multi-step protocols may include protective group strategies (e.g., Fmoc or Boc) to preserve stereochemical integrity during carboxylation or methylation . Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while HPLC or TLC monitors reaction progress .

Q. How does stereochemistry at the 4-position influence biological activity?

The (2S,4R) configuration critically affects binding to biological targets. For example, the (2S,4R) isomer shows higher affinity for prolyl hydroxylases compared to the (2S,4S) variant due to spatial alignment of the fluorine atom with hydrophobic enzyme pockets . Structural analogs with inverted stereochemistry (e.g., (2S,4S)-4-fluoro-proline) exhibit reduced activity in enzyme inhibition assays .

Q. Which analytical techniques validate structural integrity and purity?

  • Chiral HPLC : Resolves enantiomers to confirm stereochemical purity (>99% ee) .
  • NMR Spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm ring conformation .
  • X-ray Crystallography : Determines absolute configuration, as demonstrated in analogs like (2S,4S)-4-hydroxy derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data across biological targets?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target flexibility. Strategies include:

  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics under varying ionic strengths .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔG, ΔH) to differentiate entropy-driven vs. enthalpy-driven interactions .
  • Molecular Dynamics Simulations : Predicts conformational changes in targets upon ligand binding .

Q. What strategies improve synthesis scalability while maintaining enantiomeric excess?

  • Continuous Flow Reactors : Enhance reproducibility and reduce side reactions in fluorination steps .
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired stereoisomers .
  • Design of Experiments (DoE) : Optimizes parameters (temperature, catalyst loading) for maximum yield (reported up to 85% in pilot-scale trials) .

Q. How do fluorinated analogs compare in metabolic stability and target engagement?

CompoundCAS NumberMetabolic Stability (t½, hepatocytes)Target Engagement (IC₅₀, nM)
(2S,4R)-4-Fluoro derivative1007912-97-1>120 min12.5 (Prolyl hydroxylase)
(2S,4S)-4-Fluoro derivative1007878-14-945 min85.3
4-Fluoro-proline1955506-38-330 min>1000
Fluorine’s electronegativity enhances metabolic stability by reducing oxidative deamination, while its size optimizes van der Waals interactions in enzyme active sites .

Q. What methodologies assess the compound’s interaction with membrane transporters?

  • Caco-2 Cell Permeability Assays : Measure apical-to-basolateral flux to predict intestinal absorption .
  • P-glycoprotein Inhibition Studies : Use calcein-AM assays to evaluate efflux pump interactions .
  • Cryo-EM : Visualizes ligand-transporter complexes at near-atomic resolution .

Methodological Notes

  • Stereochemical Purity : Always confirm via chiral HPLC and optical rotation to avoid false structure-activity conclusions .
  • Fluorine-Specific Techniques : 19F^{19}\text{F} NMR (δ -180 to -220 ppm for C-F) and X-ray photoelectron spectroscopy (XPS) validate substitution .
  • Data Reproducibility : Pre-screen biological targets for conformational flexibility using HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) .

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